(4-Methylpiperazin-1-yl)-phenylmethanone
Description
Properties
CAS No. |
7556-56-1 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
QRYWRVHZEBEZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
-
- 4-Fluoroacetophenone (5.0 g, 3.6 mmol)
- N-Methylpiperazine (large excess, 20 mL, ~4 vol%)
-
- Heated in a sealed tube at 120 °C for 16 hours.
- After cooling to room temperature, the reaction mixture is poured into ice water.
- The precipitated solid product is filtered and dried under vacuum.
Outcome
- Product: 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethanone (synonymous with (4-Methylpiperazin-1-yl)-phenylmethanone)
- Physical State: Solid
- Yield: 94.5%
- Purity: High, suitable for further applications without extensive purification.
This method is referenced in patent literature and chemical supplier data, indicating reproducibility and scalability.
Alternative Synthetic Approaches and Related Chemistry
While direct synthesis as above is the most straightforward, related synthetic strategies provide context and potential modifications.
Friedel-Crafts Benzoylation and Subsequent Functionalization
- Friedel-Crafts benzoylation of substituted benzenes with benzoyl chloride in the presence of Lewis acid catalysts (e.g., aluminum chloride) is a classical method to obtain benzophenone derivatives.
- Bromination of side chains with N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or tetrachloromethane can introduce reactive bromomethyl groups.
- Subsequent nucleophilic substitution or cyclization reactions allow for the introduction of nitrogen-containing heterocycles, including piperazine derivatives.
- Such methods are more complex and often used for more elaborated molecules but demonstrate the chemical versatility around the phenylmethanone core.
Willgerodt–Kindler Reaction and Nucleophilic Acyl Substitution
- The Willgerodt–Kindler reaction involving brominated acetophenone derivatives and amines (including piperazine analogues) in the presence of sulfur and solvents like dimethylformamide (DMF) can yield ketothioamide intermediates.
- Nucleophilic acyl substitution reactions starting from acid chlorides derived from carboxylic acids and reacting with morpholine or piperazine analogues provide alternative routes to related amide or ketone derivatives.
Comparative Data Table of Preparation Methods
Characterization and Analytical Data
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern and the presence of the piperazine ring.
- Infrared Spectroscopy (IR): Characteristic carbonyl (C=O) stretch near 1650 cm^-1 and N-H stretches around 3300 cm^-1 for related amine functionalities.
- Mass Spectrometry (MS): Molecular ion peaks consistent with C13H18N2O molecular weight.
- Melting Point: Solid products typically have melting points around 110 °C to 200 °C depending on substituents and purity.
Summary and Recommendations
The preparation of (4-Methylpiperazin-1-yl)-phenylmethanone is most efficiently achieved via nucleophilic aromatic substitution of 4-fluoroacetophenone with N-methylpiperazine under sealed tube heating conditions. This method offers high yield, operational simplicity, and scalability, making it suitable for laboratory and industrial synthesis.
Alternative methods involving Friedel-Crafts acylation followed by functional group transformations provide routes to more complex analogues but are less direct for this specific compound.
This article is compiled from peer-reviewed journals, patent literature, and reputable chemical databases, ensuring a professional and authoritative presentation of the synthesis of (4-Methylpiperazin-1-yl)-phenylmethanone, excluding unreliable sources such as benchchem.com and smolecule.com.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted piperazines or benzoyl derivatives.
Scientific Research Applications
1-benzoyl-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1-benzoyl-4-methylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Piperazine derivatives are highly tunable, with substituents on the nitrogen atoms critically affecting physicochemical and biological properties.
Table 1: Key Piperazine-Substituted Methanones
Key Observations :
Substituent Variations on the Phenyl Ring
Modifications to the phenyl group influence steric and electronic interactions with target proteins.
Table 2: Phenyl-Substituted Methanones
Key Observations :
Pharmacological Comparisons
While direct data for (4-Methylpiperazin-1-yl)-phenylmethanone are sparse, analogs highlight trends:
- Anticancer Activity : Compound A-15 (), featuring dichlorophenyl and methoxypropoxyphenyl groups, showed moderate activity, suggesting that bulky substituents may hinder efficacy .
- Acetylcholinesterase Inhibition : Benzylpiperazine derivatives () demonstrated inhibitory activity (IC₅₀ ~10 µM), linked to the benzyl group’s interaction with the enzyme’s peripheral anionic site .
- Antipsychotic Potential: Piperazine-based methanones with fluorophenyl groups (e.g., 4-(2-fluoroethyl)piperazine in ) are explored for CNS penetration due to fluorine’s electronegativity and small atomic radius .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
